molecular formula C13H15Cl2N3O2S B14927380 2,5-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

2,5-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No.: B14927380
M. Wt: 348.2 g/mol
InChI Key: AKHABYUNOIYPSG-UHFFFAOYSA-N
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Description

2,5-Dichloro-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide core substituted with two chlorine atoms at the 2 and 5 positions, and a pyrazole moiety attached via a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Chlorination of Benzene Sulfonamide: The benzenesulfonamide core is chlorinated at the 2 and 5 positions using chlorine gas or a chlorinating agent such as thionyl chloride.

    Coupling Reaction: The chlorinated benzenesulfonamide is then coupled with the pyrazole moiety through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzenesulfonamide: Lacks the pyrazole moiety, making it less complex.

    N-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylbenzenesulfonamide: Lacks the chlorine substitutions on the benzene ring.

Uniqueness

The presence of both the dichlorobenzene and pyrazole moieties in 2,5-dichloro-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide provides unique chemical properties and potential biological activities that are not observed in the simpler analogs. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15Cl2N3O2S

Molecular Weight

348.2 g/mol

IUPAC Name

2,5-dichloro-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H15Cl2N3O2S/c1-3-18-9(2)10(7-16-18)8-17-21(19,20)13-6-11(14)4-5-12(13)15/h4-7,17H,3,8H2,1-2H3

InChI Key

AKHABYUNOIYPSG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C

Origin of Product

United States

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